

An In-depth Technical Guide to ECPLA Receptor Binding Affinity Studies

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Compound of Interest

Compound Name: *Ecpla*

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Introduction

N-ethyl-N-cyclopropyl lysergamide (**ECPLA**) is a potent lysergamide compound that has garnered significant interest within the scientific community for its interactions with various monoamine receptors.^{[1][2][3][4]} Understanding the binding affinity and functional activity of **ECPLA** at these receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of **ECPLA**'s receptor binding characteristics, detailed experimental protocols for its study, and a visualization of its primary signaling pathway.

Data Presentation: ECPLA Receptor Binding Affinity

The following tables summarize the quantitative data on the binding affinity of **ECPLA** for a wide range of monoamine receptors, as determined by competitive radioligand binding assays.

[1] The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

Table 1: **ECPLA** Binding Affinity (Ki) for Serotonin (5-HT) Receptors^[1]

Receptor	Species	Radioactive Ligand	Ki (nM)
5-HT1A	Human	[3H]8-OH-DPAT	3.2 ± 0.5
5-HT1B	Human	[3H]GR125743	42.3 ± 8.7
5-HT1D	Human	[3H]GR125743	25.1 ± 3.6
5-HT1E	Human	[3H]5-HT	15.8 ± 2.1
5-HT2A	Human	[3H]Ketanserin	16.5 ± 2.3
5-HT2B	Human	[3H]LSD	5.3 ± 0.9
5-HT2C	Human	[3H]Mesulergine	85.7 ± 12.1
5-HT5A	Human	[3H]LSD	8.6 ± 1.2
5-HT6	Human	[3H]LSD	28.9 ± 4.1
5-HT7	Human	[3H]LSD	39.8 ± 5.6

Table 2: ECPLA Binding Affinity (Ki) for Adrenergic Receptors[1]

Receptor	Species	Radioactive Ligand	Ki (nM)
α1A	Human	[3H]Prazosin	138 ± 21
α1B	Human	[3H]Prazosin	215 ± 32
α1D	Human	[3H]Prazosin	189 ± 28
α2A	Human	[3H]Rauwolscine	22.3 ± 3.3
α2B	Human	[3H]Rauwolscine	48.9 ± 7.3
α2C	Human	[3H]Rauwolscine	67.1 ± 10.1
β1	Human	[125I]Pindolol	>10,000
β2	Human	[3H]CGP12177	>10,000
β3	Human	[3H]CGP12177	>10,000

Table 3: ECPLA Binding Affinity (Ki) for Dopamine Receptors[1]

Receptor	Species	Radioligand	Ki (nM)
D1	Human	[3H]SCH23390	345 ± 52
D2	Human	[3H]N-Methylspiperone	78.2 ± 11.7
D3	Human	[3H]N-Methylspiperone	95.4 ± 14.3
D4	Human	[3H]N-Methylspiperone	63.8 ± 9.6
D5	Human	[3H]SCH23390	412 ± 62

Table 4: **ECPLA** Binding Affinity (Ki) for Histamine Receptors[\[1\]](#)

Receptor	Species	Radioligand	Ki (nM)
H1	Human	[3H]Pyrilamine	>10,000
H2	Human	[3H]Tiotidine	890 ± 134
H3	Human	[3H]Nα-Methylhistamine	>10,000
H4	Human	[3H]Histamine	>10,000

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol outlines the general procedure for determining the binding affinity of a test compound (like **ECPLA**) for a specific receptor by measuring its ability to compete with a known radioligand.

1. Membrane Preparation:

- Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[\[5\]](#)

- The homogenate is centrifuged at a low speed to remove large debris.[5]
- The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
- The membrane pellet is washed and resuspended in a suitable assay buffer.[5]
- Protein concentration is determined using a standard method like the BCA assay.[5]

2. Assay Procedure:

- The assay is typically performed in a 96-well plate format.[5]
- To each well, add the following in order:
 - 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 3-20 µg for cells or 50-120 µg for tissue).[5]
 - 50 µL of the test compound at various concentrations or buffer for total binding. For determining non-specific binding, a high concentration of a known unlabeled ligand is used.[5]
 - 50 µL of the radioligand at a concentration at or below its Kd.[5]
- The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[5][6]

3. Filtration and Washing:

- The incubation is terminated by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]
- The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]

4. Radioactivity Measurement:

- The filters are dried, and a scintillation cocktail is added.[5]
- The radioactivity retained on the filters is measured using a scintillation counter.[5]

5. Data Analysis:

- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
- The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + ([L]/Kd))$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Calcium Mobilization Assay

This assay is used to determine the functional activity of a compound at Gq-coupled receptors, such as the 5-HT_{2A} receptor, by measuring changes in intracellular calcium concentration.[2] [3]

1. Cell Culture and Plating:

- Cells expressing the receptor of interest (e.g., HEK293 cells) are cultured in an appropriate medium.[8]
- The cells are seeded into 96-well plates and allowed to attach and grow to a suitable confluence.[8]

2. Loading with Calcium-Sensitive Dye:

- The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8][9] The dye is cell-permeant and becomes fluorescent upon binding to calcium.

- The incubation is typically carried out for a specific time (e.g., 30-60 minutes) at 37°C in the dark.[10]

3. Compound Addition and Fluorescence Measurement:

- The dye-loaded cells are then exposed to the test compound (e.g., **ECPLA**) at various concentrations.
- The changes in intracellular calcium are measured in real-time using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).[8][9]
- The fluorescence intensity is recorded before and after the addition of the compound.

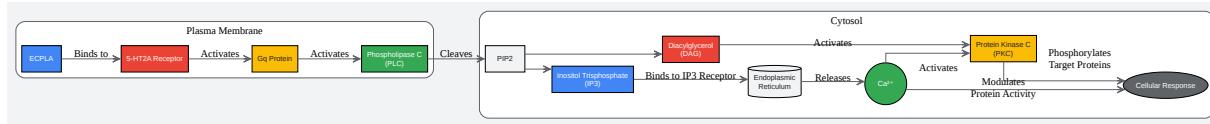
4. Data Analysis:

- The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
- The data is typically expressed as a percentage of the maximal response induced by a known full agonist.
- The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.

Mandatory Visualization

ECPLA-Induced 5-HT2A Receptor Signaling Pathway

ECPLA is a potent agonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[2][3][11] Activation of this pathway leads to an increase in intracellular calcium levels.

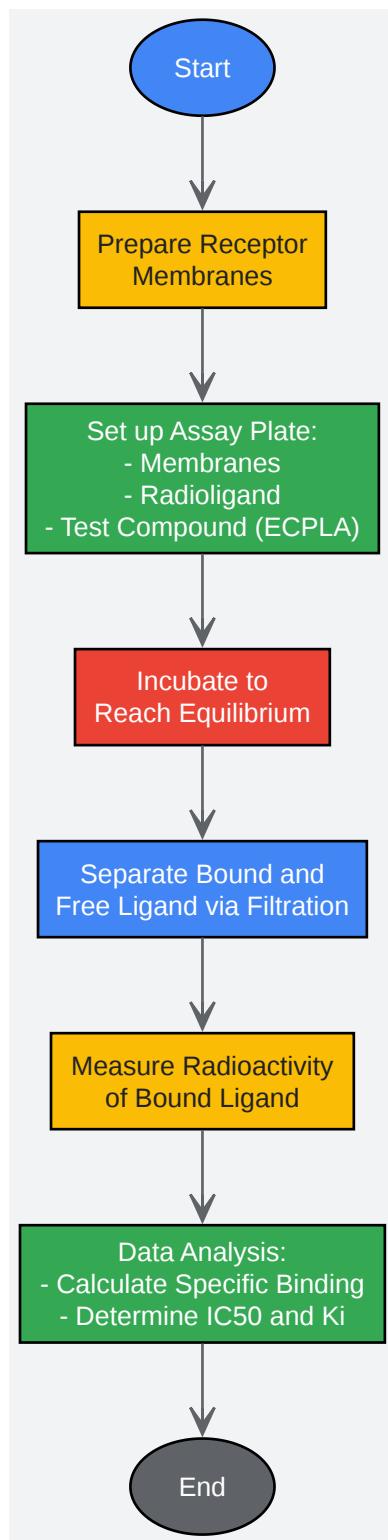


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Caption: ECPLA activation of the 5-HT2A receptor and the Gq signaling cascade.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a radioligand competitive binding assay.

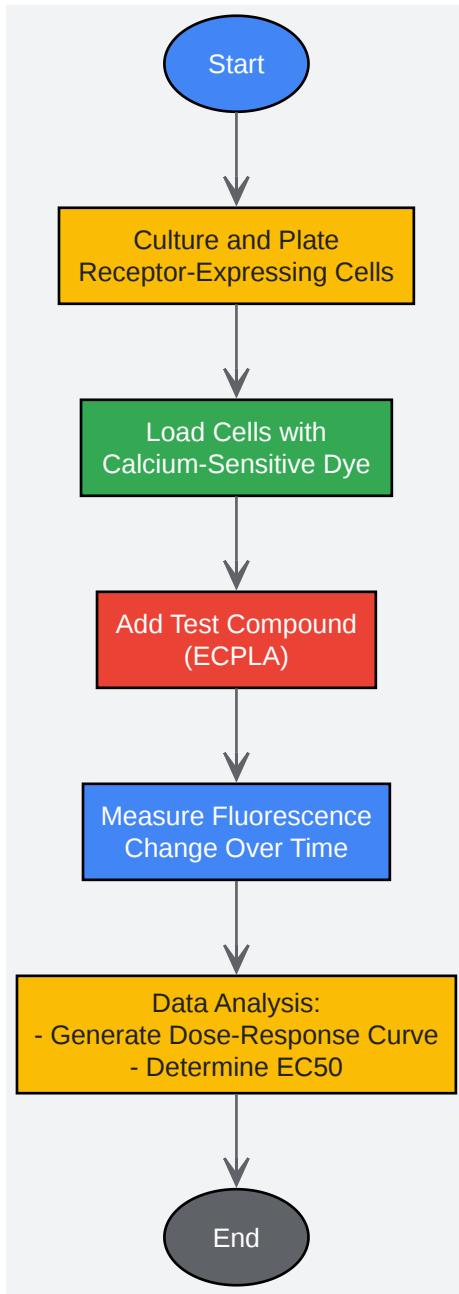


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Caption: Workflow for determining receptor binding affinity using a competitive assay.

Experimental Workflow for Calcium Mobilization Assay

This diagram outlines the process for assessing the functional activity of a compound by measuring changes in intracellular calcium.



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Caption: Workflow for assessing receptor activation via a calcium mobilization assay.

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